molecular formula C18H21NO5 B2892270 5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid CAS No. 877811-35-3

5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid

Cat. No.: B2892270
CAS No.: 877811-35-3
M. Wt: 331.368
InChI Key: XRXWYVZKEIJDKQ-UHFFFAOYSA-N
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Description

5-Oxo-5-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)pentanoic acid: is a complex organic compound characterized by its unique spiro structure, which integrates a chroman and piperidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro[chroman-2,4’-piperidin] core. This can be achieved through a cyclization reaction between a chroman derivative and a piperidine derivative under acidic or basic conditions.

    Oxidation: The next step involves the oxidation of the spiro compound to introduce the oxo groups. This can be done using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Introduction of the Pentanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions to form more oxidized derivatives.

    Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-Oxo-5-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential pharmacological properties. Its spiro structure is of particular interest due to its potential to interact with biological targets in unique ways.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Oxopentanoic acid: A simpler analog that lacks the spiro structure.

    Spiro[chroman-2,4’-piperidine] derivatives: Compounds with similar spiro structures but different functional groups.

    Chromone derivatives: Compounds with a chroman moiety but lacking the spiro linkage.

Uniqueness

The uniqueness of 5-Oxo-5-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)pentanoic acid lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets and provides a versatile scaffold for chemical modifications.

Properties

IUPAC Name

5-oxo-5-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c20-14-12-18(24-15-5-2-1-4-13(14)15)8-10-19(11-9-18)16(21)6-3-7-17(22)23/h1-2,4-5H,3,6-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXWYVZKEIJDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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